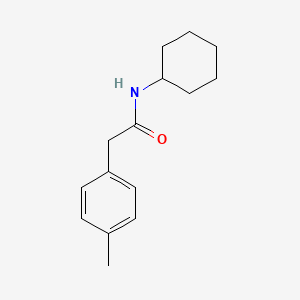
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3810, is a small molecule inhibitor that has been developed for its antiangiogenic properties. It has been found to have potential therapeutic applications in cancer treatment and other diseases related to abnormal angiogenesis.
作用机制
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in the process of angiogenesis. By inhibiting VEGFR2, 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide prevents the growth of new blood vessels and reduces the blood supply to tumors, leading to tumor regression. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is well tolerated in animal models, and its half-life in the blood is reported to be around 6-8 hours. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce tumor growth and metastasis in preclinical models of cancer, and it has also been found to improve visual acuity in animal models of age-related macular degeneration.
实验室实验的优点和局限性
One of the main advantages of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its specificity for VEGFR2, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its low solubility, which may affect its bioavailability. Another limitation is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.
未来方向
There are several future directions for the development of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide. One of the directions is to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to assess its safety and efficacy in clinical trials, which may pave the way for its approval as a cancer therapy.
合成方法
The synthesis of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been published in several research articles, and it involves the use of various reagents and solvents to obtain the final product. The yield of the synthesis method is reported to be around 40-50%.
科学研究应用
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antiangiogenic properties. It has been found to inhibit the growth of new blood vessels, which is a critical process for the development and progression of cancer. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been tested in preclinical models of various cancers, including breast, lung, and prostate cancers, and has shown promising results. It has also been found to have potential therapeutic applications in other diseases related to abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
属性
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-12-16(15-6-4-5-7-17(15)21-18)19(22)20-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLFKCNTIQHISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
